![molecular formula C29H31N3O2S B2571656 2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537044-61-4](/img/no-structure.png)

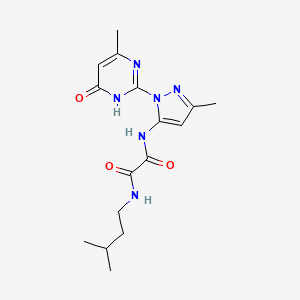

2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

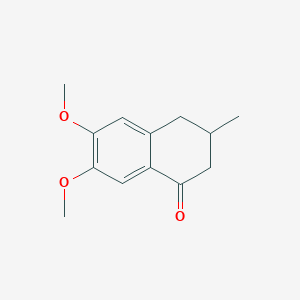

2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C29H31N3O2S and its molecular weight is 485.65. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

Research into pyrimido[4,5-b]quinolines and related structures often focuses on their synthesis and reactivity. For instance, Levine et al. (1977) explored reactions at the heterocyclic ring-carbon and nitrogen atoms of related compounds, highlighting the versatility of these structures in chemical synthesis E. Levine, C. K. Chu, T. Bardos, 1977. Similarly, the work by Lipson et al. (2006) on the synthesis of partially hydrogenated pyrazolo[3,4-b]quinolinones by condensation with aromatic aldehydes and dimedone emphasizes the synthetic accessibility of complex heterocyclic systems V. V. Lipson, M. Shirobokova, O. V. Shishkin, S. Shishkina, 2006.

Potential Applications in Materials Science

The structural complexity and unique properties of pyrimido[4,5-b]quinoline derivatives also suggest potential applications in materials science. Novel 1,8-naphthalimide derivatives, for example, demonstrate promising characteristics for organic light-emitting device (OLED) applications, indicating that similar compounds could find use in electronic and optoelectronic applications Shuai Luo, Jie Lin, Jie Zhou, Yi Wang, Xingyuan Liu, Y. Huang, Zhiyun Lu, Changwei Hu, 2015.

Luminescent Properties

The luminescent properties of certain heterocyclic compounds, such as naphtho[2,3-f]quinoline derivatives synthesized via microwave-assisted methods, highlight the potential of these compounds in developing new organic electroluminescent media S. Tu, Shan-shan Wu, Shu Yan, Wen-Juan Hao, Xiao-hong Zhang, Xu-dong Cao, Z. Han, Bo Jiang, F. Shi, M. Xia, Jian-Feng Zhou, 2009.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione' involves the condensation of 2-amino-4,5,6,7-tetrahydro-8,8-dimethylquinoline-3-carboxylic acid with 4-isopropylbenzaldehyde followed by cyclization with thioacetic acid and benzyl bromide. The resulting intermediate is then subjected to oxidation and dehydration to yield the final product.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydro-8,8-dimethylquinoline-3-carboxylic acid", "4-isopropylbenzaldehyde", "thioacetic acid", "benzyl bromide", "sodium hypochlorite", "sodium hydroxide", "acetic anhydride", "pyridine", "chloroform", "water" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5,6,7-tetrahydro-8,8-dimethylquinoline-3-carboxylic acid with 4-isopropylbenzaldehyde in the presence of acetic anhydride and pyridine to yield the intermediate 2-amino-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione.", "Step 2: Cyclization of the intermediate with thioacetic acid and benzyl bromide in the presence of sodium hydroxide to yield the intermediate 2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione.", "Step 3: Oxidation of the intermediate with sodium hypochlorite in the presence of chloroform and water to yield the intermediate 2-(benzylsulfinyl)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione.", "Step 4: Dehydration of the intermediate with sodium hydroxide in the presence of chloroform and water to yield the final product 2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione." ] } | |

| 537044-61-4 | |

Formule moléculaire |

C29H31N3O2S |

Poids moléculaire |

485.65 |

Nom IUPAC |

2-benzylsulfanyl-8,8-dimethyl-5-(4-propan-2-ylphenyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |

InChI |

InChI=1S/C29H31N3O2S/c1-17(2)19-10-12-20(13-11-19)23-24-21(14-29(3,4)15-22(24)33)30-26-25(23)27(34)32-28(31-26)35-16-18-8-6-5-7-9-18/h5-13,17,23H,14-16H2,1-4H3,(H2,30,31,32,34) |

Clé InChI |

XFMBKONZRDJMLU-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2571576.png)

![8-cyclohexyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571581.png)

![(E)-3,4-difluoro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2571583.png)

![[1-(2-Phenylethyl)pyrrolidin-3-yl]methanamine](/img/structure/B2571586.png)

![2-benzylsulfanyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2571590.png)

![N-(2-chloro-4-methylphenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2571596.png)